Cas no 2649078-46-4 (4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene)
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene
- EN300-1916714
- 2649078-46-4
-
- Inchi: 1S/C10H10BrNO/c1-8-6-10(11)3-2-9(8)4-5-12-7-13/h2-3,6H,4-5H2,1H3
- InChI Key: YBQLSQWYFDWTRG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C)C=1)CCN=C=O
Computed Properties
- Exact Mass: 238.99458g/mol
- Monoisotopic Mass: 238.99458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 29.4Ų
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916714-0.05g |
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene |
2649078-46-4 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1916714-0.1g |
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene |
2649078-46-4 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1916714-0.25g |
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene |
2649078-46-4 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1916714-0.5g |
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene |
2649078-46-4 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1916714-1.0g |
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene |
2649078-46-4 | 1g |
$914.0 | 2023-05-26 | ||
| Enamine | EN300-1916714-2.5g |
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene |
2649078-46-4 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1916714-5.0g |
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene |
2649078-46-4 | 5g |
$2650.0 | 2023-05-26 | ||
| Enamine | EN300-1916714-10.0g |
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene |
2649078-46-4 | 10g |
$3929.0 | 2023-05-26 | ||
| Enamine | EN300-1916714-1g |
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene |
2649078-46-4 | 1g |
$914.0 | 2023-09-17 | ||
| Enamine | EN300-1916714-5g |
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene |
2649078-46-4 | 5g |
$2650.0 | 2023-09-17 |
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene
Introduction to 4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene (CAS No. 2649078-46-4)
4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 2649078-46-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound belongs to the class of aryl isocyanates, characterized by the presence of an isocyanate functional group (-NCO) attached to an aromatic ring. The structural features of this molecule, including its bromine substituent and the ethyl isocyanate side chain, make it a versatile intermediate for synthesizing a wide range of bioactive molecules and functional materials.
The bromo substituent at the 4-position of the benzene ring enhances the electrophilicity of the aromatic system, facilitating various coupling reactions such as Suzuki-Miyaura cross-coupling, which is widely employed in drug discovery and polymer synthesis. Additionally, the isocyanatoethyl side chain introduces reactivity that can be exploited in the formation of urea and carbamate derivatives, which are crucial motifs in medicinal chemistry. These structural attributes have positioned 4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene as a valuable building block for constructing complex molecular architectures.
In recent years, there has been a surge in research focused on aryl isocyanates due to their utility in generating novel pharmacophores. The isocyanate group itself is known for its ability to form covalent bonds with nucleophiles, including amines and alcohols, enabling the synthesis of polymers, coatings, and biologically active compounds. Specifically, studies have highlighted the potential of 4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene in developing small-molecule inhibitors targeting enzyme-protein interactions. For instance, modifications of this scaffold have been explored in the design of kinase inhibitors, where the isocyanate functionality serves as a hinge-binding motif.
One notable application of 4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene is in the synthesis of bioconjugates for diagnostic and therapeutic purposes. The ability to selectively introduce isocyanate groups allows for facile coupling with biomolecules such as peptides and antibodies, leading to the development of targeted therapeutics. Furthermore, research has demonstrated its utility in generating hydrogels with tunable mechanical properties, which are relevant in tissue engineering and drug delivery systems. The methyl substituent at the 2-position further modulates the electronic properties of the benzene ring, influencing reactivity and solubility characteristics.
The chemical reactivity of 4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene has also been leveraged in polymer chemistry. Isocyanates are well-known for their polymerization capabilities, forming polyurethanes and polyureas with diverse applications ranging from flexible foams to high-performance coatings. The presence of both bromine and isocyanate functional groups provides multiple pathways for polymerization initiation and chain extension, allowing for fine-tuning of polymer properties such as density, thermal stability, and mechanical strength. Recent advancements have even explored green chemistry approaches using this compound to develop sustainable polymers with reduced environmental impact.
From a synthetic chemistry perspective, 4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene serves as a critical intermediate in multi-step synthetic routes. The bromine atom allows for palladium-catalyzed cross-coupling reactions with boronic acids or halides, enabling the introduction of diverse substituents at other positions on the aromatic ring. This flexibility has been exploited in generating libraries of substituted aryl compounds for high-throughput screening in drug discovery programs. Moreover, the ethyl isocyanate side chain can undergo nucleophilic addition reactions with alcohols or amines to form urethanes or carbamates, respectively.
The pharmacological potential of derivatives derived from 4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene has been extensively investigated. For example, modifications at the isocyanate group have led to compounds exhibiting inhibitory activity against various enzymes implicated in inflammatory diseases and cancer. Structural modifications have revealed that subtle changes in electronic distribution can significantly alter binding affinity and selectivity profiles. These findings underscore the importance of this scaffold in medicinal chemistry and highlight its role as a platform for drug development.
In conclusion,4-bromo-1-(2-isocyanatoethyl)-2-methylbenzene (CAS No. 2649078-46-4) represents a fascinating compound with broad applicability across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations, making it indispensable in pharmaceutical synthesis and material science research. As our understanding of its reactivity continues to evolve,this compound will undoubtedly remain at forefrontof innovation, driving advancements in drug discovery and functional materials development.
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